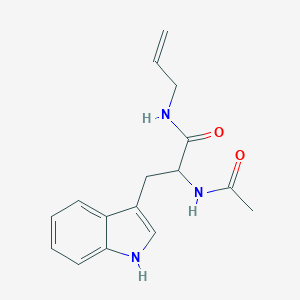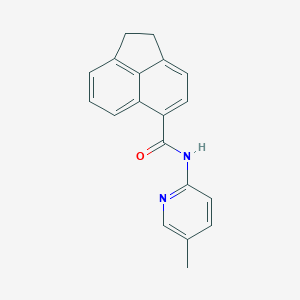![molecular formula C11H11Cl2NO3 B496650 [2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 727674-39-7](/img/structure/B496650.png)
[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol (DCPDO) is a synthetic compound that is used in various laboratory experiments and scientific research applications. It is a white crystalline solid with a molecular weight of 228.11 g/mol. DCPDO is a versatile compound that can be used in a variety of scientific experiments and research applications. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Applications : This compound has been used in the synthesis of various polymers and functionalized materials. Summers, Quirk, and Summers et al. demonstrated its application in the synthesis of aromatic carboxyl functionalized polymers, emphasizing its utility in creating novel materials with specific chemical functionalities (Summers & Quirk, 1996); (Summers et al., 2013).
Crystal Structure Analysis : De Souza et al. and Xiong et al. explored the crystal structures of compounds related to this chemical, providing insights into the molecular arrangements and interactions that define its physical properties (De Souza et al., 2015); (Xiong et al., 2010).
Applications in Material Science
Photophysical and Nonlinear Optical Properties : Murthy et al. investigated the nonlinear optical properties of related oxazole derivatives, highlighting their potential in photonic and optoelectronic applications (Murthy et al., 2013).
Optoelectronic Properties : Abbas et al. synthesized new bicyclic oxazolidine compounds related to this chemical, exploring their optoelectronic properties using density functional theory, which is crucial for the development of new materials in electronics and photonics (Abbas et al., 2018).
Medicinal Chemistry and Bioactivity
Antimicrobial Activity : Mehta conducted a study on the antibacterial properties of compounds containing an oxazolyl fragment, similar to the subject compound, showing potential applications in developing new antimicrobial agents (Mehta, 2016).
Antifungal Activity : Delcourt et al. investigated the antifungal activity of new polyazole derivatives from a similar compound, demonstrating its relevance in developing antifungal treatments (Delcourt et al., 2004).
Coordination Chemistry
Transition Metal Coordination : Gómez et al. reviewed the use of oxazoline ligands in transition metal-catalyzed asymmetric syntheses, highlighting the versatility of these compounds in complex and important chemical reactions (Gómez et al., 1999).
Metal Complexation and Catalysis : Jones et al. explored the tautomerism and metal complexation of oxazoline derivatives, demonstrating their potential use in catalysis and coordination chemistry (Jones et al., 2013).
Propriétés
IUPAC Name |
[2-(2,4-dichlorophenyl)-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c12-7-1-2-8(9(13)3-7)10-14-11(4-15,5-16)6-17-10/h1-3,15-16H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEOUQDWLMMHGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=C(C=C(C=C2)Cl)Cl)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[1-(1-naphthyl)ethyl]benzenesulfonamide](/img/structure/B496567.png)

![2-[(3,5-dicyano-6-ethoxy-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B496569.png)
![1-(4-Methoxyphenyl)-2-[(4-phenyl-5-pyridin-4-yl-4h-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B496570.png)
![4-[(2,4-dichloro-6-methylbenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B496571.png)


![Urea, 1-(adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B496574.png)

![N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B496576.png)
![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B496579.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B496581.png)

![4-chloro-3-methylphenyl (5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl ether](/img/structure/B496589.png)